molecular formula C14H17NO3 B1307573 (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 510723-66-7

(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No. B1307573
CAS RN: 510723-66-7
M. Wt: 247.29 g/mol
InChI Key: SJCNJIJHYHXQGR-UHFFFAOYSA-N
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Description

The compound (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a chemical species that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. This compound is likely to be of interest due to its potential as an intermediate in the synthesis of various furan derivatives with potential applications in pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of furan-containing compounds can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, was achieved through a two-step reaction process, as detailed in the research. This process involved the use of spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of furan-containing compounds, including those similar to (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, has been studied using X-ray diffraction and density functional theory (DFT). These studies provide insights into the conformational aspects of the molecules and confirm the consistency between the optimized molecular structures obtained from DFT calculations and the actual crystal structures .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including Diels-Alder reactions, as demonstrated by the use of 1,4-difluoro-2,5-dimethoxybenzene in iterative double benzyne-furan Diels-Alder reactions. These reactions lead to the synthesis of highly substituted anthracenols and other complex naphthol derivatives . Additionally, furan compounds can participate in photochemical reactions, such as the Paternò-Büchi reaction, to yield 3-benzofurylmethanol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds can be elucidated through DFT studies, which provide information on molecular electrostatic potential and frontier molecular orbitals. These studies help in understanding the reactivity, stability, and electronic properties of the compounds. For example, the DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid revealed some of the physicochemical properties of the compound .

Scientific Research Applications

Synthesis of Furan-2-yl Amines and Amino Acids

A novel enantioselective synthesis route for furan-2-yl amines and amino acids has been developed, showcasing a key step in the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This method controls the chirality of furan-2-yl amines, demonstrating the utility in synthesizing chiral building blocks for pharmaceutical applications (Demir et al., 2003).

Heteroaryl-Benzotriazoles Synthesis

The synthesis of N-substituted-2-(benzotriazol-1-yl) heteroaryl compounds through Mannich condensations reveals an efficient pathway to construct heteroaryl-benzotriazoles from primary amines. This process involves reactions with o-phthalaldehyde and 2,5-dimethoxy-2,5-dihydrofuran, pointing towards the versatility in generating heterocyclic compounds with potential bioactive properties (Katritzky et al., 2000).

Ring-Opening Reactions

Research into ring-opening reactions of furans led to the development of bis-benzoquinoline derivatives via a three-component reaction. This method illustrates the transformation of furan rings into complex molecular structures, offering a pathway for synthesizing compounds with potential utility in material science and pharmaceutical chemistry (Chen et al., 2013).

Novel Benzylamines Synthesis

The direct amination of benzyl alcohols catalyzed by iron complexes introduces a sustainable methodology for producing benzylamines, which are fundamental structures in many pharmaceutically active compounds. This research opens new avenues for the eco-friendly synthesis of benzylamines using renewable resources (Yan et al., 2016).

Electrosynthesis Applications

Electrochemical methods for synthesizing 2,5-dimethoxy-2,5-dihydrofuran without added electrolyte showcase an innovative approach to furan chemistry. This technique highlights the potential for environmentally benign synthesis routes in organic chemistry (Horii et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific context (such as biological activity or reactivity with a particular substrate), it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future research directions for a compound like “(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine” could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNJIJHYHXQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227847
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

CAS RN

510723-66-7
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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